2-(Biphenyl-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Description
2-(Biphenyl-4-Sulfonyl)-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound features a biphenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety, making it a unique structure with diverse chemical properties.
Properties
Molecular Formula |
C22H19NO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(3R)-2-(4-phenylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H19NO4S/c24-22(25)21-14-18-8-4-5-9-19(18)15-23(21)28(26,27)20-12-10-17(11-13-20)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,24,25)/t21-/m1/s1 |
InChI Key |
BNVMUDXGABBWGP-OAQYLSRUSA-N |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-Sulfonyl)-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid typically involves multiple steps:
Formation of Biphenyl-4-Sulfonyl Chloride: This is achieved by reacting biphenyl with chlorosulfonic acid under controlled conditions.
Coupling with Tetrahydroisoquinoline: The biphenyl-4-sulfonyl chloride is then reacted with tetrahydroisoquinoline in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-Sulfonyl)-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
2-(Biphenyl-4-Sulfonyl)-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-Sulfonyl)-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as matrix metalloproteinases by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-Sulfonyl Chloride: A precursor in the synthesis of the target compound, used in similar chemical reactions.
2-(Biphenyl-4-Sulfonyl)-3-Methylbutyric Acid: Another sulfonyl-containing compound with similar biological activities.
Uniqueness
2-(Biphenyl-4-Sulfonyl)-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid is unique due to its combination of a biphenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
